molecular formula C8H7B B1266119 3-Bromostyrene CAS No. 2039-86-3

3-Bromostyrene

Cat. No. B1266119
CAS RN: 2039-86-3
M. Wt: 183.04 g/mol
InChI Key: KQJQPCJDKBKSLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromostyrene and its derivatives involves several key methods, including the palladium-catalyzed Suzuki cross-coupling reactions. These methods allow for the efficient and selective introduction of bromine atoms into the styrene framework, providing access to a wide range of bromostyrene derivatives for further functionalization and application in organic synthesis and material science (Jadhav et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through advanced techniques such as gas-phase electron diffraction and ab initio calculations. These studies reveal that this compound exhibits a non-planar molecular structure, with the vinyl group rotated away from the bromine atom. This conformational feature plays a crucial role in determining the chemical reactivity and physical properties of the compound (Shen et al., 2001).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, leveraging its bromine functionality for further transformations. Notably, it undergoes radical addition-ring closure processes, enabling the synthesis of donor-acceptor cyclopropanes through cyclopropanation reactions. These reactions underscore the versatility of this compound as a building block in organic synthesis, providing pathways to complex molecular architectures with significant potential in material science and pharmaceuticals (Nishikata et al., 2015).

Scientific Research Applications

1. Flame Retardancy and Thermal Stability

3-Bromostyrene has been utilized as a partial replacement for styrene in crosslinking polyester resins. Research shows that incorporating bromostyrene enhances the flame retardation properties of the polymer, which increases linearly with the bromine content. Under certain conditions, this leads to the creation of self-extinguishing polyesters (Prins, Marom, & Levy, 1976).

2. Molecular Structure Analysis

Studies involving gas-phase electron diffraction and ab initio molecular orbital calculations have explored the molecular structures of bromostyrene derivatives. These studies provide valuable insights into the non-planar models of these molecules and their conformations, crucial for understanding their chemical behavior and potential applications (Shen, Kuhns, Hagen, & Richardson, 2001).

3. Polymer Chemistry

Research in polymer chemistry has analyzed the NMR spectra of poly(this compound), revealing its atactic nature and comparing it to meta-substituted polystyrenes. Such studies are significant for understanding the stereochemistry of polymers and their potential applications in various industries (Trumbo & Harwood, 1994).

4. Aggregation Induced Emission

Bromostyrene derivatives have been shown to exhibit strong aggregation-induced emission (AIE) properties. This is particularly notable in pyrenoimidazoles, where bromostyrene is used in the synthesis process. AIE properties are significant in developing materials for optoelectronic applications (Jadhav, Dhokale, Mobin, & Misra, 2015).

5. Surface and Interfacial Studies

Bromostyrene has been investigated for its effect on the surface and interfacial properties of polymers. Studies have explored its role in the enrichment and structure of polymer blends, contributing to the development of materials with specific surface characteristics (Genzer & Composto, 1998; Affrossman et al., 1996).

Mechanism of Action

Target of Action

3-Bromostyrene, also known as 1-Bromo-3-ethenylbenzene, is a chemical compound with the molecular formula C8H7Br It’s known to participate in various chemical reactions, particularly in the field of organic synthesis .

Mode of Action

The mode of action of this compound involves its interaction with other chemical entities in a reaction. For instance, in a photo-induced trifunctionalization of bromostyrenes, this compound was used under the action of the n-butyl lithium reagent to form a tetracoordinate boron species . This reaction involves a single electron transfer (SET) pathway, producing an alkyl radical and boron-bound species .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a precursor in various chemical reactions. In the aforementioned photo-induced trifunctionalization, the tetracoordinate boron species decomposed into both alkyl radicals and boron species under visible light irradiation . This process leads to the formation of new compounds, affecting the overall chemical pathway .

Result of Action

The result of this compound’s action is the formation of new compounds through various chemical reactions. For example, in the photo-induced trifunctionalization, the reaction led to the formation of new compounds with tertiary or quaternary carbon centers . These compounds can serve as valuable synthetic building blocks in chemical synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the photo-induced trifunctionalization requires visible light irradiation . Additionally, the stability and efficacy of this compound can be affected by factors such as temperature, pH, and the presence of other chemical entities in the reaction environment.

Safety and Hazards

3-Bromostyrene is considered hazardous. It is combustible and harmful if swallowed. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

As a versatile compound, 3-Bromostyrene has potential for further exploration in various fields of scientific research and industry. Its use as a precursor for preparing substituted alkenes and acetylenes, and in the total synthesis of natural compounds and antibiotics, suggests potential future directions .

properties

IUPAC Name

1-bromo-3-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJQPCJDKBKSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25584-47-8
Record name Benzene, 1-bromo-3-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID60174332
Record name 3-Bromostyrene
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Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2039-86-3
Record name 3-Bromostyrene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Bromostyrene
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Record name 3-Bromostyrene
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Record name 3-bromostyrene
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Record name 3-BROMOSTYRENE
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-trimethylsilylethynylbenzene (20.5 g, 81.0 mmol) in degassed methanol (500 ml), there was added potassium hydroxide (31 mg, 0.55 mmol) in water (1 ml). The solution was stirred at room temperature until G.C. analysis indicated the reaction was complete (5.0 h). The reaction mixture was diluted with an equal volume of water, and extracted with n-pentane (5×500 ml). The combined organic layers were dried (MgSO4) and the solvent removed under reduced pressure to yield a yellow liquid. The liquid was distilled via bulb-to-bulb vacuum distillation to yield the product (1c) (13.0 g, 90%) as a clear liquid: bp 40° CC/1 torr; 1H NMR (200 MHz, CDCl3) c3.35(s), 7.23(t), 7.40(m), 7.65(t).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of the bromine atom in brominated styrene affect its miscibility with polystyrene?

A1: Research indicates that the position of the bromine atom significantly influences the miscibility of brominated styrene with polystyrene. For instance, poly(3-bromostyrene) exhibits an upper critical solution temperature (UCST) when blended with polystyrene. [] This means that the blend transitions from a miscible to an immiscible state upon heating above a specific temperature. In contrast, poly(2-bromostyrene) displays a lower critical solution temperature (LCST) behavior, indicating that the blend becomes miscible upon heating. [] These differences highlight the substantial role of bromine positioning in dictating polymer blend miscibility.

Q2: Can cyclodextrins be used to study the conformational behavior of this compound?

A2: Yes, cyclodextrins, particularly α-cyclodextrin, are valuable tools for investigating the conformational preferences of this compound. [] When included within the cavity of α-cyclodextrin, this compound exhibits changes in its Raman spectrum, particularly in the wavenumbers associated with the C=C and C-H bonds. [] These spectral shifts suggest that the inclusion process leads to a conformational selection of the this compound molecule, influencing the orientation of its vinyl group.

Q3: What spectroscopic techniques are useful for characterizing poly(this compound)?

A3: Both 1H-NMR and 13C-NMR spectroscopy are valuable techniques for characterizing the structure of poly(this compound). [] These techniques provide detailed information about the arrangement of atoms within the polymer, including the confirmation of bromine substitution at the 3-position of the styrene ring.

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